REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:15])[CH2:3][C:4]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:5]=1[C:6]#[N:7].C([O-])=O.[NH4+]>CO.O.[Zn]>[NH2:12][C:9]1[CH:10]=[CH:11][C:4]([CH2:3][CH:2]([CH3:15])[CH3:1])=[C:5]([CH:8]=1)[C:6]#[N:7] |f:1.2|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
CC(CC1=C(C#N)C=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
51.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 80° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with EtOAc (300 mL*2)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water (30 mL*2)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C#N)C1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 273.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |